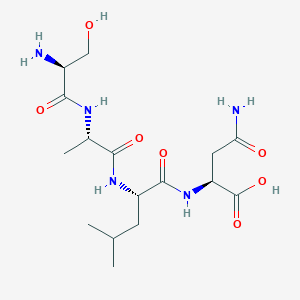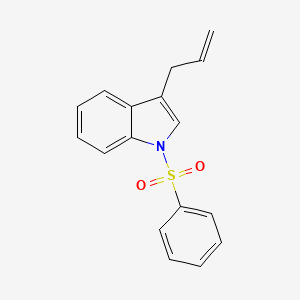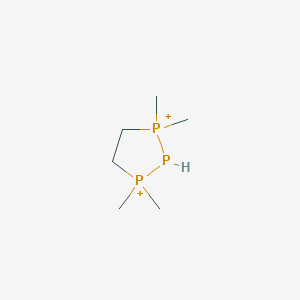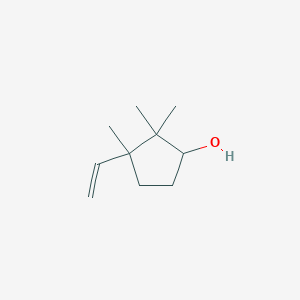
Cyclopentanol, 3-ethenyl-2,2,3-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanol, 3-ethenyl-2,2,3-trimethyl- is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are hydrocarbons that contain carbon atoms arranged in a ring structure. This particular compound is characterized by a cyclopentane ring with three methyl groups and one ethenyl group attached to it. The molecular formula for this compound is C10H18O .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopentanol, 3-ethenyl-2,2,3-trimethyl- can be synthesized through various synthetic routes. One common method involves the addition-esterification reaction of cyclopentene with acetic acid, followed by a transesterification reaction with methanol . The optimal conditions for the addition-esterification reaction are a temperature range of 333.15 to 353.15 K and molar ratios of acetic acid to cyclopentene in the range of 2:1 to 3:1. For the transesterification reaction, the ideal temperature range is 323.15 to 343.15 K, with a molar ratio of methanol to cyclopentyl acetate in the range of 3:1 to 4:1 .
Industrial Production Methods
In industrial settings, cyclopentanol can be produced through the hydro-conversion of cyclopentanone, which is obtained by the decarboxylation of adipic acid at high temperatures . this process is limited due to the formation of pollutants.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentanol, 3-ethenyl-2,2,3-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Substitution reactions can occur with halogens (e.g., chlorine or bromine) in the presence of light or a catalyst.
Major Products
Oxidation: The oxidation of cyclopentanol, 3-ethenyl-2,2,3-trimethyl- can yield cyclopentanone derivatives.
Reduction: Reduction typically results in the formation of cyclopentane derivatives.
Substitution: Substitution reactions can produce halogenated cyclopentane compounds.
Aplicaciones Científicas De Investigación
Cyclopentanol, 3-ethenyl-2,2,3-trimethyl- has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in pharmaceuticals and drug development.
Industry: Utilized in the production of perfumes, dyes, and as a solvent for medicines and perfumes.
Mecanismo De Acción
The mechanism of action of cyclopentanol, 3-ethenyl-2,2,3-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo various biochemical transformations, leading to the formation of active metabolites that exert their effects through specific pathways. These pathways may involve the modulation of enzyme activity, receptor binding, and signal transduction processes.
Comparación Con Compuestos Similares
Cyclopentanol, 3-ethenyl-2,2,3-trimethyl- can be compared with other similar compounds such as:
Cyclopentanol: A simpler cycloalkane with a hydroxyl group attached to a cyclopentane ring.
Cyclopentanone: A ketone derivative of cyclopentane.
Cyclopentene: An unsaturated cycloalkane with a double bond in the ring.
The uniqueness of cyclopentanol, 3-ethenyl-2,2,3-trimethyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs .
Propiedades
Número CAS |
344942-18-3 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
3-ethenyl-2,2,3-trimethylcyclopentan-1-ol |
InChI |
InChI=1S/C10H18O/c1-5-10(4)7-6-8(11)9(10,2)3/h5,8,11H,1,6-7H2,2-4H3 |
Clave InChI |
PXMRAETUVSSBJX-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(CCC1(C)C=C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


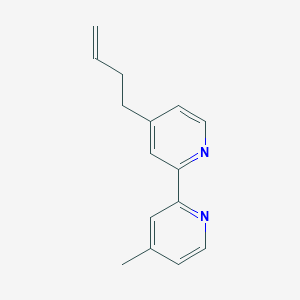
![3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine](/img/structure/B14254161.png)
![2-[(Benzyloxy)methyl]anthracene-9,10-dicarbonitrile](/img/structure/B14254162.png)
![1-[(Octadecyloxy)methyl]pyridin-1-ium bromide](/img/structure/B14254170.png)
![{1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone](/img/structure/B14254181.png)

![5-Methyl-2-oxaspiro[3.5]nonane](/img/structure/B14254200.png)
![4-[Di(1H-pyrrol-2-yl)methyl]phenol](/img/structure/B14254206.png)
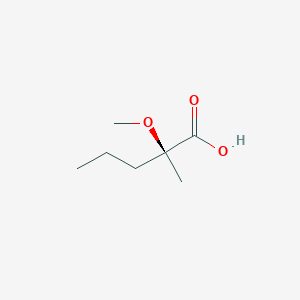
methylene]-](/img/structure/B14254214.png)
